N,N-Diphenyl-4-(phenylethynyl)aniline
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Overview
Description
N,N-Diphenyl-4-(phenylethynyl)aniline is an organic compound with the molecular formula C26H19N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and a phenylethynyl group is attached to the para position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-4-(phenylethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with iodobenzene and 4-ethynylaniline.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diphenyl-4-(phenylethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N,N-Diphenyl-4-(phenylethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N,N-Diphenyl-4-(phenylethynyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenyl-4-(phenylethynyl)amine: Similar structure but different substitution pattern.
N,N-Diphenyl-4-(phenylethynyl)benzene: Similar structure but lacks the amine group.
Uniqueness
N,N-Diphenyl-4-(phenylethynyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
96917-74-7 |
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Molecular Formula |
C26H19N |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N,N-diphenyl-4-(2-phenylethynyl)aniline |
InChI |
InChI=1S/C26H19N/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,18-21H |
InChI Key |
VMUJTPXXTPGSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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